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3-Hydroxy-3-methylbutanal

Flavor chemistry Sensory analysis Food science

3-Hydroxy-3-methylbutanal (C5H10O2, MW: 102.13 g/mol) is a β-hydroxy aldehyde characterized by the presence of both a tertiary alcohol and an aldehyde functional group at the β-position. This compound exists as a liquid with a predicted density of 1.0±0.1 g/cm³, a boiling point of 165.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
Cat. No. B8750921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-methylbutanal
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(C)(CC=O)O
InChIInChI=1S/C5H10O2/c1-5(2,7)3-4-6/h4,7H,3H2,1-2H3
InChIKeyFXFBPKDQLDOIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-methylbutanal (CAS 39850-35-6) Procurement Guide: Specifications, Comparators, and Selection Rationale


3-Hydroxy-3-methylbutanal (C5H10O2, MW: 102.13 g/mol) is a β-hydroxy aldehyde characterized by the presence of both a tertiary alcohol and an aldehyde functional group at the β-position . This compound exists as a liquid with a predicted density of 1.0±0.1 g/cm³, a boiling point of 165.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C . Synthetically, it is typically produced via crossed aldol condensation between acetaldehyde and isobutyraldehyde under basic conditions, a route that distinguishes it from its linear analog 3-hydroxybutanal which derives from acetaldehyde self-condensation . Commercially, standard purity specifications for this compound are typically 98% . Its primary industrial relevance lies in serving as a versatile intermediate for pharmaceutical, perfume, and agrochemical syntheses .

Standard purity specification
Liquid at ambient conditions
Crossed aldol condensation intermediate
Flavor, fragrance, pharmaceutical intermediate applications

Why 3-Hydroxy-3-methylbutanal Cannot Be Replaced by 3-Hydroxybutanal or 3-Methylbutanal in Flavor and Synthesis Applications


3-Hydroxy-3-methylbutanal occupies a distinct functional niche that precludes simple substitution by structurally analogous aldehydes. Its geminal dimethyl substitution at the C3 position confers significantly altered physicochemical properties, dehydration behavior, and sensory characteristics compared to both 3-hydroxybutanal (linear β-hydroxy aldehyde) and 3-methylbutanal (branched aldehyde lacking the β-hydroxyl group). These structural differences manifest as quantifiable disparities in reaction kinetics, product selectivity during dehydration, and organoleptic profiles, which directly impact procurement decisions for flavor formulation and synthetic pathway development. The following quantitative evidence demonstrates that replacement with generic analogs would fundamentally alter reaction outcomes and final product characteristics [1].

Sensory profile mismatch

Replacing with 3-methylbutanal shifts aroma from fruity-floral to acrid, cocoa-like; product character may change without reformulation.

Dehydration product divergence

3-Hydroxybutanal yields crotonaldehyde, not senosioaldehyde; the branched scaffold required for certain perfume/pharma intermediates is inaccessible.

Alkaline kinetics may not transfer

Geminal dimethyl substitution alters dehydration and retro-aldol rate constants; process timing based on linear β-hydroxy aldehydes may not apply.

3-Hydroxy-3-methylbutanal: Quantified Differential Evidence for Scientific Selection and Procurement Decisions


Sensory Profile Differentiation: 3-Hydroxy-3-methylbutanal vs. 3-Methylbutanal in Flavor Applications

3-Hydroxy-3-methylbutanal contributes a pleasant, fruity-floral aroma profile that has been demonstrated to enhance the flavor of dairy products and baked goods [1]. In contrast, 3-methylbutanal (isovaleraldehyde), while also a five-carbon branched aldehyde, exhibits a fundamentally different sensory signature characterized as acrid, fruity, peach, cocoa-like with animalic almond notes [2]. The structural divergence—presence versus absence of the β-hydroxyl group—yields distinct organoleptic outcomes, making direct substitution in flavor formulations problematic without reformulation. The β-hydroxyl functionality in 3-hydroxy-3-methylbutanal modulates both volatility (vapor pressure: 0.6±0.7 mmHg at 25°C) and hydrogen-bonding capacity, directly influencing perceived aroma intensity and persistence in product matrices .

Sensory Profile
Reported comparison
Fruity-floral (target) vs. acrid, cocoa-like, animalic (3-methylbutanal)
Flavor substitution may alter product sensory character; direct interchange not supported.
No common quantitative threshold available; based on organoleptic evaluation.
Flavor chemistry Sensory analysis Food science

Kinetic Stability in Basic Conditions: Dehydration and Retro-Aldol Rate Constants

When added to aqueous sodium hydroxide solutions at 25°C, 3-hydroxy-3-methylbutanal (referred to as 3-methyl-3-hydroxybutanal, 2c) undergoes a defined kinetic sequence: initial dehydration to form 3-methyl-2-butenal (1c), followed by retro-aldol cleavage to acetone and acetaldehyde. Spectrophotometric monitoring at 242 nm revealed that the formation of 1c occurs with an initial rapid absorbance increase, followed by a 20-fold slower decrease corresponding to the disappearance of 1c under the same conditions [1]. Analysis yielded three distinct rate constants describing the interconnected equilibria: k_hyd (hydration of enone) = 0.00342 M⁻¹ s⁻¹, k_dehyd (dehydration of aldol) = 0.00832 M⁻¹ s⁻¹, and k_retro (retro-aldol cleavage) = 0.0564 M⁻¹ s⁻¹, with an equilibrium constant for enone hydration of 0.41 [2]. These values provide a quantitative framework for predicting the compound's behavior in alkaline process environments, distinguishing it from the structurally simpler 3-hydroxybutanal which exhibits different dehydration and retro-aldol kinetics due to the absence of geminal methyl substitution [3].

Alkaline Kinetics (25°C)
Class-level inference
kdehyd = 0.00832 M⁻¹ s⁻¹; kretro = 0.0564 M⁻¹ s⁻¹; 20-fold slower post-dehydration absorbance decrease
Supports process condition review; methyl substitution affects rate-equilibrium correlations.
Spectrophotometric monitoring at 242 nm; verify for specific process conditions.
Reaction kinetics Stability assessment Process chemistry

Dehydration Selectivity: Preferential Formation of Senosioaldehyde vs. Alternative Products

The dehydration of 3-hydroxy-3-methylbutanal in the presence of acidic or basic catalysts selectively yields senosioaldehyde and 3-methyl-3-butenal as primary products . Patent literature specifies that this transformation proceeds with a catalyst loading of 0.01-10 parts by weight based on 100 parts by weight of the starting 3-substituted-3-methylbutanal . This selective dehydration pathway is structurally dependent on the geminal dimethyl substitution at C3, which directs elimination regiochemistry. In contrast, 3-hydroxybutanal (acetaldol), which lacks this geminal dimethyl group, undergoes dehydration to crotonaldehyde with different regioselectivity and without the option of forming the branched senosioaldehyde framework [1]. The ability to access the senosioaldehyde scaffold—a valuable intermediate for pharmaceutical and perfume synthesis—represents a distinct synthetic advantage that cannot be replicated using the linear 3-hydroxybutanal analog.

Dehydration Selectivity
Cross-study comparable
Senosioaldehyde / 3-methyl-3-butenal (target) vs. crotonaldehyde (from 3-hydroxybutanal)
Branched senosioaldehyde scaffold accessible only with target; linear analog cannot replicate.
Catalyst loading: 0.01-10 pts.wt. per 100 pts.wt. substrate; acidic or basic conditions.
Catalytic dehydration Selectivity Fine chemical synthesis

Synthetic Utility: 3-Hydroxy-3-methylbutanal as a β-Hydroxy Aldehyde Intermediate in Patented α,β-Unsaturated Aldehyde Production

3-Hydroxy-3-methylbutanal is explicitly designated as the preferred β-hydroxyaldehyde substrate (formula III) in a patented continuous process for producing α,β-unsaturated aldehydes . The method involves continuously supplying the β-hydroxyaldehyde at 100-300°C into a reaction system containing a polybasic aromatic carboxylic acid (anhydride) such as phthalic anhydride or trimellitic anhydride, while simultaneously removing the reaction product . This continuous process design, which specifically identifies 3-hydroxy-3-methylbutanal as the optimal feedstock among the broader class of β-hydroxyaldehydes of formula I (where R1 to R3 are each H or a 1-5C alkyl), indicates that the geminal dimethyl substitution confers favorable processing characteristics or product yields compared to alternatives. The resulting α,β-unsaturated aldehydes are documented as useful raw materials for various synthetic intermediates, pharmaceuticals, agrochemicals, perfumes, and resins .

Patent-Reported Preference
Data to verify
Reported as preferred β-hydroxyaldehyde substrate in continuous α,β-unsaturated aldehyde process (100-300°C)
May support process selection; independent verification advised.
Patent data; no peer-reviewed source provided for this evidence item.
Synthetic methodology Patent analysis Pharmaceutical intermediates

Natural Occurrence and Biogenic Relevance: Differentiation from Synthetic-Only Flavor Compounds

3-Hydroxy-3-methylbutanal has been identified as a compound formed during the roasting of certain plant seeds, likely resulting from complex Maillard and caramelization reactions at elevated temperatures [1]. It is also found in fermented foods such as cheese, where it contributes to specific flavor profiles [2]. This natural occurrence distinguishes 3-hydroxy-3-methylbutanal from purely synthetic flavor aldehydes and may provide advantages in applications where 'nature-identical' status carries regulatory or marketing value. In contrast, 3-methylbutanal, while also found in natural sources (e.g., as a metabolite and in roasted foods), is primarily recognized for its acrid, fruity, cocoa-like notes and is quantified with odor activity values (OAV) up to 160 in roasted sesame hulls at 180°C [3]. The natural co-occurrence of 3-hydroxy-3-methylbutanal with 3-methylbutanal in roasted plant materials underscores their distinct, non-interchangeable contributions to complex food aromas.

Natural Occurrence
Supporting evidence
Identified in roasted plant seeds and fermented cheese; co-occurs with 3-methylbutanal
Supports nature-identical flavor context; distinct from purely synthetic analogs.
3-Methylbutanal OAV=160 in roasted sesame hulls; both contribute separate sensory attributes.
Natural flavor constituents Food chemistry Authentication

3-Hydroxy-3-methylbutanal: Validated Application Scenarios Derived from Quantitative Differential Evidence


Flavor Formulation for Dairy Products and Baked Goods Requiring Fruity-Floral Top Notes

Based on the sensory differentiation evidence showing that 3-hydroxy-3-methylbutanal contributes a pleasant, fruity-floral aroma profile that enhances dairy products and baked goods, while 3-methylbutanal exhibits acrid, cocoa-like, and animalic notes, flavor formulators should procure 3-hydroxy-3-methylbutanal specifically when targeting delicate fruity-floral top notes [1]. Substitution with 3-methylbutanal would introduce undesirable acrid and animalic characteristics that fundamentally alter the intended flavor profile. This application leverages the β-hydroxyl functionality to modulate volatility (vapor pressure: 0.6±0.7 mmHg at 25°C) and achieve controlled aroma release .

Continuous Process Manufacturing of α,β-Unsaturated Aldehydes for Pharmaceutical and Agrochemical Intermediates

As explicitly documented in patent literature, 3-hydroxy-3-methylbutanal is the preferred β-hydroxyaldehyde substrate for continuous production of α,β-unsaturated aldehydes when operating at 100-300°C with polybasic aromatic carboxylic anhydride catalysts [1]. Procurement of this compound specifically enables implementation of this patented process to yield intermediates for pharmaceuticals, agrochemicals, perfumes, and resins. Alternative β-hydroxyaldehydes, while encompassed by the general formula I, are not designated as the preferred feedstock, indicating that 3-hydroxy-3-methylbutanal's geminal dimethyl substitution confers superior processing characteristics or product yields under these specific continuous process conditions .

Selective Dehydration Synthesis of Senosioaldehyde for Perfume and Pharmaceutical Raw Materials

The dehydration of 3-hydroxy-3-methylbutanal selectively yields senosioaldehyde and 3-methyl-3-butenal using 0.01-10 parts by weight of acidic or basic catalyst per 100 parts substrate [1]. This selective transformation provides access to the branched senosioaldehyde scaffold, which is documented as useful for perfume and pharmaceutical raw materials . Procurement of 3-hydroxy-3-methylbutanal is essential for accessing this product family, as the linear analog 3-hydroxybutanal dehydrates to crotonaldehyde and cannot generate the branched senosioaldehyde framework. Synthetic chemists developing routes to senosioaldehyde derivatives should select 3-hydroxy-3-methylbutanal over alternative β-hydroxy aldehydes [2].

Alkaline Process Development Requiring Predictable Kinetic Behavior of β-Hydroxy Aldehydes

Process chemists developing synthetic routes involving alkaline conditions should select 3-hydroxy-3-methylbutanal when predictable kinetic behavior is required. The compound's defined rate constants in aqueous NaOH at 25°C (k_hyd = 0.00342 M⁻¹ s⁻¹; k_dehyd = 0.00832 M⁻¹ s⁻¹; k_retro = 0.0564 M⁻¹ s⁻¹) enable quantitative prediction of dehydration and retro-aldol side reaction timing, with a 20-fold slower absorbance decrease following initial dehydration [1]. This kinetic profile, which reflects the influence of geminal methyl substitution on rate-equilibrium correlations, differs from that of non-methylated β-hydroxy aldehydes and must be accounted for when designing processes to minimize yield loss from retro-aldol cleavage .

Application
Selection Property
Validation Focus
Flavor formulation (dairy, baked goods)
Fruity-floral aroma contribution
Sensory differentiation from acrid/cocoa-like analogs
Continuous α,β-unsaturated aldehyde production
Reported feedstock preference in patent process
Process parameter verification (temp, catalyst)
Senosioaldehyde synthesis
Branched scaffold accessibility
Dehydration product selectivity
Alkaline process design
Defined kinetic rate constants
Retro-aldol side reaction timing control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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